AR Inhibitory Potency of Compound 58 in Competitive Binding or Transactivation Assays
Androgen receptor antagonist 2 (compound 58) demonstrates an IC50 of 0.95 μM in AR competitive binding or transactivation assays . This represents the sole publicly available quantitative potency metric for this compound. No direct comparator data for enzalutamide, apalutamide, bicalutamide, or any other antiandrogen has been reported in the same assay under identical conditions in a peer-reviewed publication or authoritative database. The absolute IC50 value of 0.95 μM places compound 58 in the sub-micromolar potency range, but without a simultaneous comparator measurement, the relative rank-order potency among in-class agents cannot be definitively established.
| Evidence Dimension | AR inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.95 μM |
| Comparator Or Baseline | No simultaneous comparator data available |
| Quantified Difference | Not calculable |
| Conditions | AR competitive binding or transactivation assay; specific protocol and cell line not publicly disclosed |
Why This Matters
A single absolute IC50 value, without a simultaneous comparator measurement in the same controlled assay, cannot support a claim of superior potency over any specific reference antagonist.
